While the exact molecular structure of 1-(3,5-Dichloropyridin-2-yl)piperazine has not been extensively studied in the provided literature, insights can be drawn from similar compounds. The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, for instance, reveals that the piperazine ring adopts a chair conformation []. The presence of chlorine atoms in the 3,5-dichloropyridin-2-yl group could influence the molecule's polarity and subsequent interactions.
Antimicrobial agents: Derivatives incorporating the 1-(3,5-dichloropyridin-2-yl)piperazine moiety have shown potential as antimicrobial agents [, , ]. For example, 2-(3',5'-dichlorobenzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazoles, incorporating the 1-(3,5-dichloropyridin-2-yl)piperazine moiety, have exhibited antimicrobial and antitubercular activities [].
Anticancer agents: The incorporation of 1-(3,5-dichloropyridin-2-yl)piperazine into more complex structures has resulted in compounds with potent antitumor activities []. Specifically, 2-(benzimidazol-2-yl)quinoxalines bearing N-methylpiperazine substituents showed promising activity against various cancer cell lines with minimal hemolysis and low cytotoxicity toward normal human cells [].
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives like 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles demonstrate potent FGFR inhibitory activity, making them attractive candidates for cancer therapy targeting FGFR-amplified tumors [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: